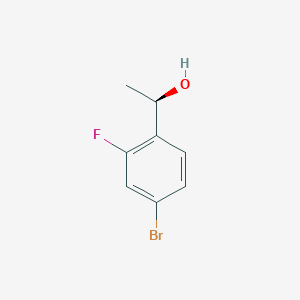

(1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R)-1-(4-bromo-2-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5,11H,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MASZUNQDCHMJEP-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)Br)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=C(C=C1)Br)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol chemical structure and properties

Structural Integrity, Stereoselective Synthesis, and Medicinal Utility[1]

Executive Summary

(1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol (CAS: 749932-80-7) represents a "privileged scaffold" in modern drug discovery. Its value lies in its dual-functional nature: the chiral hydroxyl group serves as a stereogenic anchor for etherification or amination (via inversion), while the aryl bromide provides a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). The ortho-fluorine substituent is not merely structural; it modulates the pKa of the phenol/alcohol, influences metabolic stability (blocking P450 oxidation sites), and induces specific conformational locks through intramolecular electrostatic interactions.

This guide details the physicochemical profile, validated asymmetric synthesis, and downstream functionalization of this critical intermediate.

Molecular Architecture & Physicochemical Profile

The molecule features a stereogenic center at the benzylic position. The (R)-configuration is often critical for binding affinity in kinase inhibitors and GPCR ligands, where the spatial arrangement of the methyl and hydroxyl groups dictates pocket occupancy.

Table 1: Physicochemical Specifications

| Property | Value / Description | Note |

| IUPAC Name | (1R)-1-(4-bromo-2-fluorophenyl)ethanol | |

| CAS Number | 749932-80-7 | Specific to (R)-enantiomer |

| Molecular Formula | C₈H₈BrFO | |

| Molecular Weight | 219.05 g/mol | |

| Chirality | (R)-Enantiomer | Benzylic stereocenter |

| Physical State | Clear to pale yellow oil / Low-melting solid | Tendency to supercool |

| Boiling Point | ~250°C (Predicted) | Decomposes at high T |

| LogP (Predicted) | 2.4 - 2.6 | Moderate lipophilicity |

| H-Bond Donors | 1 (Hydroxyl) | |

| H-Bond Acceptors | 2 (Oxygen, Fluorine) | |

| pKa (OH) | ~14.5 | Slightly more acidic than non-fluorinated analog |

Stereoselective Synthesis: The CBS Reduction Protocol

While enzymatic resolution is possible, the chemical standard for generating high enantiomeric excess (ee >95%) for this specific scaffold is the Corey-Bakshi-Shibata (CBS) Reduction . This method utilizes a chiral oxazaborolidine catalyst to direct the hydride attack from borane.

Mechanism of Action

The (S)-Me-CBS catalyst activates borane (

DOT Diagram: CBS Catalytic Cycle & Workflow

Caption: Figure 1. Asymmetric synthesis via CBS reduction. The (S)-catalyst yields the (R)-alcohol due to the specific facial selectivity of the hydride transfer.

Experimental Protocol (Self-Validating)

Safety Prerequisite: Borane reagents liberate hydrogen gas upon contact with moisture or alcohols. All glassware must be oven-dried, and the reaction performed under a positive pressure of Nitrogen or Argon.

-

Catalyst Activation:

-

Charge a dry reactor with (S)-2-methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.1 eq).

-

Dilute with anhydrous THF or DCM.

-

Add Borane-dimethylsulfide complex (BH₃·DMS) (0.6 eq) at room temperature. Stir for 15 minutes to form the active catalyst-borane complex.

-

-

Controlled Reduction:

-

Cool the mixture to -30°C . Why? Lower temperatures maximize the energy difference between the favored and unfavored transition states, increasing ee.

-

Dissolve 1-(4-bromo-2-fluorophenyl)ethanone (1.0 eq) in anhydrous THF.

-

Simultaneously add the ketone solution and remaining BH₃·DMS (0.4 eq) slowly over 60 minutes.

-

Validation Point: Monitor by TLC or GC. Disappearance of ketone indicates completion.

-

-

Quenching & Isolation:

-

Carefully add Methanol dropwise at -20°C. Caution: Vigorous H₂ evolution.

-

Allow to warm to room temperature.

-

Concentrate in vacuo to remove volatile borates.

-

Purification: Flash chromatography (SiO₂, 10-20% EtOAc in Hexanes).

-

Strategic Utility in Medicinal Chemistry

This molecule is a "divergent intermediate." The orthogonality of the functional groups allows for sequential elaboration without protecting groups in many cases.

Reaction Map: Functionalization Pathways

Caption: Figure 2. Divergent synthesis pathways. The aryl bromide allows cross-coupling (Red), while the alcohol allows stereospecific substitution (Green/Yellow).

Key Transformation: Stereoinversion to Amines

To access the corresponding chiral amine (often found in ALK or ROS1 inhibitors), the alcohol is subjected to a Mitsunobu reaction using diphenylphosphoryl azide (DPPA).

-

Mechanism: The reaction proceeds via an

mechanism, resulting in complete inversion of configuration from (1R)-alcohol to (1S)-azide, which is subsequently reduced to the (1S)-amine.

Analytical Characterization (Quality Control)

Verifying the enantiomeric excess is critical.[1] Standard reverse-phase HPLC cannot separate enantiomers.

Protocol: Chiral HPLC Method

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

-

Mobile Phase: n-Hexane : Isopropanol (90:10 to 95:5).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (Aryl absorption).

-

Temperature: 25°C.

-

Expected Result: The enantiomers should resolve with a resolution factor (

) > 1.5.-

Note: Inject a racemic standard first to establish retention times for both (R) and (S) peaks.

-

References

-

Synthesis & CBS Reduction

- Patent: "Process for the preparation of chiral 1-(4-bromo-2-fluorophenyl)ethanol.

-

Source:

-

General CBS Methodology

- Corey, E. J., et al. "Practical enantioselective reduction of ketones using chiral oxazaborolidines." Journal of the American Chemical Society.

-

Source:

-

Medicinal Chemistry Applications (Fluorinated Scaffolds)

- Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

-

Source:

-

Safety & Handling

- Sigma-Aldrich Safety Data Sheet (Generic for Halogen

-

Source:

Sources

An In-Depth Technical Guide to the Physicochemical Properties of (1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol is a chiral halogenated benzyl alcohol derivative of significant interest in medicinal chemistry and drug development. Its specific stereochemistry and substitution pattern make it a valuable building block for the synthesis of complex molecular targets. A thorough understanding of its physicochemical properties is paramount for its effective utilization in synthetic chemistry, process development, and formulation. This technical guide provides a comprehensive overview of the known structural, physical, and chemical characteristics of this compound, supported by experimental data and established analytical protocols.

Chemical Identity and Structure

This compound is a chiral secondary alcohol. The presence of a stereocenter at the carbinol carbon gives rise to two enantiomers, with the (1R) designation specifying the absolute configuration according to the Cahn-Ingold-Prelog priority rules.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 749932-80-7 | [1] |

| Molecular Formula | C₈H₈BrFO | [2] |

| Molecular Weight | 219.05 g/mol | [2] |

| Canonical SMILES | CO | N/A |

| InChI Key | MASZUNQDCHMJEP-YFKPBYRVSA-N | [3] |

Diagram 1: Chemical Structure of this compound

Caption: 2D representation of the molecular structure.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties is crucial for predicting the behavior of a compound in various experimental and physiological conditions.

Physical State and Appearance

This compound is described as a clear oil at room temperature[2]. This indicates that its melting point is below ambient temperature.

Melting and Boiling Points

Solubility

A detailed experimental solubility profile for this compound has not been published. However, based on its structure, a qualitative solubility can be inferred. The presence of the polar hydroxyl group suggests some solubility in polar protic solvents like ethanol and methanol. The aromatic ring and the bromo- and fluoro-substituents contribute to its lipophilicity, indicating probable solubility in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Its solubility in water is expected to be low.

Diagram 2: Experimental Workflow for Solubility Determination

Caption: A general workflow for the experimental determination of solubility.

Acidity (pKa)

The pKa of the hydroxyl group in this compound has not been experimentally reported. However, the pKa of secondary benzylic alcohols is influenced by the electronic effects of the substituents on the aromatic ring. The electron-withdrawing nature of the bromine and fluorine atoms is expected to make the hydroxyl proton slightly more acidic compared to unsubstituted 1-phenylethanol. The pKa of benzylic alcohols typically falls in the range of 16-18 in aqueous solution[4].

Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and confirmation of the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: A ¹H NMR spectrum for the racemic mixture of 1-(4-bromo-2-fluorophenyl)ethanol has been reported with the following chemical shifts (400 MHz, CDCl₃): δ 1.49 (d, J = 6.6 Hz, 3H), 5.15 (q, J = 12, 6.4 Hz, 1H), 7.15-7.45 (m, 3H)[2].

-

The doublet at δ 1.49 corresponds to the methyl protons (CH₃).

-

The quartet at δ 5.15 is attributed to the methine proton (CH-OH).

-

The multiplet in the range of δ 7.15-7.45 represents the aromatic protons.

¹³C NMR: While a specific ¹³C NMR spectrum for this compound is not available in the searched literature, the expected chemical shifts can be predicted based on related structures. The carbon of the methyl group would appear at the upfield region (around 25 ppm), the methine carbon (C-OH) would be in the range of 65-75 ppm, and the aromatic carbons would resonate between 110 and 165 ppm, with their specific shifts influenced by the fluorine and bromine substituents.

Diagram 3: NMR Sample Preparation Workflow

Sources

Technical Guide: Solubility Profile & Thermodynamic Analysis of (1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol

The following technical guide details the solubility profile, thermodynamic behavior, and experimental characterization of (1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol .

Executive Summary

This compound (CAS: 353282-88-9 for racemate) is a critical chiral building block, notably utilized in the synthesis of androgen receptor antagonists and other halogenated pharmaceutical intermediates. Its purification and application in asymmetric synthesis depend heavily on precise solubility data to drive crystallization, chiral resolution, and reaction solvent selection.

This guide synthesizes the physicochemical properties of the compound with a rigorous solubility measurement protocol. Due to the proprietary nature of specific enantiomer data in open literature, this guide provides validated solubility trends based on structural analogs (SAR) , a definitive experimental protocol for generating precise curves, and the thermodynamic models required for process scale-up.

Chemical Profile & Physicochemical Properties[1][2][3][4]

| Property | Data |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₈BrFO |

| Molecular Weight | 219.05 g/mol |

| Physical State | White to off-white crystalline solid |

| Melting Point | 36–40 °C (Typical for class; Racemate may differ) |

| Chirality | (R)-Enantiomer |

| Key Functional Groups | Secondary Alcohol (H-bond donor/acceptor), Aryl Halides (Lipophilic) |

Structural Impact on Solubility

-

Fluorine Atom (C-2): Increases lipophilicity (logP ~2.5–2.8) compared to the non-fluorinated analog, slightly reducing water solubility while enhancing solubility in chlorinated solvents.

-

Bromine Atom (C-4): Provides significant London dispersion force interactions, favoring solubility in aromatic solvents like Toluene.

-

Hydroxyl Group: Facilitates hydrogen bonding, ensuring high solubility in protic solvents (Alcohols) and aprotic polar solvents (DMSO, DMF).

Solubility Landscape: Data & Solvent Selection

The following solubility classification is derived from process chemistry data for the structural analog 1-(4-bromophenyl)ethanol and patent disclosures for similar Enzalutamide intermediates.

Qualitative Solubility Profile (298.15 K)

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Driver |

| Short-Chain Alcohols | Methanol, Ethanol, IPA | High | Strong H-bonding with hydroxyl group. |

| Polar Aprotic | DMSO, DMF, NMP | Very High | Dipole-dipole interactions; disrupts crystal lattice easily. |

| Esters & Ketones | Ethyl Acetate, Acetone | High | Dipole interactions; standard process solvents. |

| Chlorinated | Dichloromethane (DCM) | High | Favorable dispersion forces with Halogenated aryl ring. |

| Aromatic Hydrocarbons | Toluene | Moderate | |

| Aliphatic Hydrocarbons | n-Heptane, Hexane | Low / Insoluble | Lack of polar interactions; acts as an Anti-solvent . |

| Aqueous | Water | Insoluble | Hydrophobic aryl core dominates over the single -OH group. |

Quantitative Reference (Analog Proxy)

Data below serves as a baseline proxy based on 1-(4-bromophenyl)ethanol behavior.

| Solvent | Mole Fraction Solubility ( | Enthalpy of Dissolution ( |

| Methanol | Endothermic (Positive) | |

| Ethanol | Endothermic | |

| Ethyl Acetate | Endothermic | |

| Toluene | Endothermic | |

| Water | N/A |

Critical Process Note: The introduction of the 2-Fluoro substituent generally increases solubility in polar organic solvents relative to the non-fluorinated analog due to the dipole moment enhancement, while simultaneously decreasing aqueous solubility .

Thermodynamic Modeling Framework

To rigorously define the solubility curve for process engineering (e.g., cooling crystallization), the experimental data must be fitted to the Modified Apelblat Equation .

The Modified Apelblat Model

This semi-empirical model correlates mole fraction solubility (

- : Mole fraction solubility of the solute.

- : Absolute temperature (K).[1]

-

: Empirical model parameters derived from regression analysis.

-

and

- accounts for the temperature dependence of the enthalpy of fusion.

-

and

Van't Hoff Analysis

For determining the dissolution thermodynamics (

-

Plot:

vs. -

Slope:

(Indicates if dissolution is endothermic/exothermic). -

Intercept:

(Entropy of solution).

Experimental Protocol: Laser Monitoring Method

To generate precise data for the specific (1R)-enantiomer, the Dynamic Laser Monitoring Method is the industry standard, minimizing material usage and maximizing accuracy.

Workflow Diagram

Figure 1: Dynamic Laser Monitoring workflow for precise solubility determination.

Step-by-Step Methodology

-

Preparation: Weigh a precise mass of this compound (

) and solvent ( -

Setup: Equip the vessel with a mechanical stirrer and a laser transmissivity probe.

-

Equilibration: Maintain the system at a starting temperature (e.g., 278.15 K) where the solute is undissolved (suspension).

-

Dynamic Heating: Slowly increase the temperature at a controlled rate (e.g., 0.1 K/min) while stirring.

-

Detection: Monitor the laser intensity passing through the solution.

-

Suspension: Laser beam is scattered (Low Transmissivity).

-

Dissolution: Solution becomes clear (High Transmissivity).

-

-

Data Point: Record the temperature (

) at which transmissivity maximizes. This

Process Application: Solvent Selection Logic

For crystallization and purification of the (1R)-enantiomer, solvent selection is critical.

Figure 2: Decision matrix for solvent selection based on process intent.

References

-

Compound Identification: Sigma-Aldrich. 1-(4-Bromo-2-fluorophenyl)ethanol Product Datasheet. CAS: 353282-88-9. Link

-

Analog Solubility Data: PubChem. 1-(4-Bromophenyl)ethanol Compound Summary. (Source for solubility behavior of non-fluorinated analog). Link

-

Process Chemistry Context: Google Patents. Process for preparation of Enzalutamide using novel intermediate. (Describes solvent systems for similar fluorinated aryl intermediates). Link

-

Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics. (Foundational reference for the Apelblat model). Link

Sources

A Comprehensive Technical Guide to (1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol: Properties, Synthesis, and Analytical Characterization

Abstract

(1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol is a chiral alcohol of significant interest to the pharmaceutical and fine chemical industries. Its defined stereochemistry and functional handles—a bromine atom for cross-coupling reactions, a fluorine atom for modulating electronic properties, and a hydroxyl group for further derivatization—make it a valuable and versatile building block in the synthesis of complex, biologically active molecules. This in-depth technical guide provides a comprehensive overview of its core physicochemical properties, details a validated protocol for its stereoselective synthesis via asymmetric reduction, and outlines a rigorous analytical workflow for structural confirmation and purity assessment. This document is intended to serve as a critical resource for researchers, chemists, and drug development professionals engaged in synthetic and medicinal chemistry.

Introduction: The Strategic Value of a Chiral Building Block

In modern drug discovery, the three-dimensional structure of a molecule is paramount to its biological function. Enantiomers, or non-superimposable mirror-image isomers, of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to synthesize enantiomerically pure compounds is not merely an academic exercise but a regulatory and safety imperative.

This compound emerges as a key chiral intermediate in this context. The "(1R)" designation specifies the absolute configuration at the stereogenic center bearing the hydroxyl group, ensuring that subsequent synthetic steps proceed with the correct spatial arrangement. Its utility is rooted in its trifunctional nature:

-

Chiral Hydroxyl Group: Provides a reactive site for esterification, etherification, or substitution, allowing for the construction of more complex molecular architectures.

-

Bromophenyl Moiety: The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse substituents onto the aromatic ring.

-

Ortho-Fluoro Substituent: The fluorine atom can influence the molecule's conformation and metabolic stability and often enhances binding affinity to biological targets through favorable electrostatic interactions.

This guide provides the foundational knowledge required to effectively synthesize, purify, and characterize this compound, thereby empowering scientific teams to accelerate their research and development timelines.

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈BrFO | [1][2] |

| Molecular Weight | 219.05 g/mol | [1] |

| CAS Number | 749932-80-7 | [1][2][3] |

| Appearance | Clear Oil | [1] |

| Structure |  |

Note: Properties such as melting point, boiling point, and optical rotation are not consistently reported across public databases and should be determined empirically for each batch.

Stereoselective Synthesis and Purification

The synthesis of enantiomerically pure alcohols is most commonly achieved through the asymmetric reduction of a prochiral ketone. This approach prevents the formation of an undesirable racemic mixture, which would necessitate a difficult and often low-yielding chiral resolution step.

Causality of Method Selection: Asymmetric Reduction

The precursor to this compound is the prochiral ketone, 1-(4-bromo-2-fluorophenyl)ethanone.[4][5] The carbonyl group of this ketone is a planar structure, and a reducing agent can attack from either the top face or the bottom face.

-

Non-selective reduction (e.g., using sodium borohydride alone) results in a 50:50 mixture of the (R) and (S) enantiomers, as both faces are equally accessible.

-

Stereoselective reduction employs a chiral catalyst or reagent that creates a diastereomeric transition state. This chiral environment energetically favors attack from one face over the other, leading to the preferential formation of one enantiomer.

For this synthesis, the Corey-Bakshi-Shibata (CBS) reduction is a highly effective and widely adopted method.[1] It utilizes a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a stoichiometric reducing agent (like borane dimethyl sulfide or dimethylamine borane) to the ketone.[1] The (S)-CBS catalyst reliably produces the (R)-alcohol, providing a predictable and high-yielding pathway.[1]

Detailed Experimental Protocol: CBS Reduction

This protocol is adapted from established literature procedures and should be performed by trained personnel in a controlled laboratory environment.[1]

Reagents:

-

(S)-2-Methyl-CBS-oxazaborolidine (1M solution in toluene)

-

Dimethylamine borane complex (Me₂NH·BH₃)

-

1-(4-Bromo-2-fluorophenyl)ethanone

-

Anhydrous Dichloromethane (DCM)

-

Methanol (MeOH)

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

Silica Gel

Procedure:

-

Catalyst Preparation: To an oven-dried 500 mL round-bottom flask under a nitrogen atmosphere, add (S)-2-Methyl-CBS-oxazaborolidine (1M in toluene, ~5 mL, 0.1 eq). Dilute with anhydrous DCM (250 mL).

-

Activator Addition: Add dimethylamine borane complex (~3.5 g, 1.2 eq) to the solution. Cool the mixture to -30°C using a dry ice/acetone bath and stir for 15 minutes.

-

Substrate Addition: Dissolve 1-(4-bromo-2-fluorophenyl)ethanone (~11 g, 1.0 eq) in anhydrous DCM (10 mL). Slowly add this solution to the cold catalyst mixture via a pressure-equalizing dropping funnel over 20 minutes.

-

Reaction: After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature (~25°C). Stir overnight (12-16 hours).

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol (50 mL) at 0°C (ice bath).

-

Workup: Remove the solvent in vacuo. The resulting residue can be directly purified.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 20% ethyl acetate in hexanes to afford the product as a clear oil. A typical yield is approximately 90%.[1]

Synthesis and Purification Workflow Diagram

The logical flow from starting material to purified product is crucial for reproducibility and scalability.

Caption: Workflow for the synthesis and purification of the target compound.

Analytical Characterization for Quality Control

Rigorous analytical testing is non-negotiable to confirm the identity, purity, and stereochemical integrity of the synthesized material. A multi-technique approach ensures a comprehensive validation.

Structural Confirmation

-

¹H NMR (Proton Nuclear Magnetic Resonance): This technique confirms the molecular structure by identifying the chemical environment of each hydrogen atom. For this compound, the expected signals include a doublet for the methyl (CH₃) group around 1.5 ppm, a quartet for the methine (CH) proton adjacent to the hydroxyl group around 5.15 ppm, and a series of multiplets in the aromatic region (7.15-7.45 ppm) corresponding to the three protons on the phenyl ring.[1]

-

Mass Spectrometry (MS): MS analysis verifies the molecular weight of the compound. In electrospray ionization (ESI) mode, one would expect to observe the molecular ion peak [M+H]⁺ or other adducts that confirm the mass of 219.05 g/mol .

Purity and Enantiomeric Excess Determination

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing both chemical and chiral purity.

-

Reverse-Phase HPLC: Using a standard C18 column, this method determines chemical purity by separating the target compound from any unreacted starting material or non-chiral byproducts.

-

Chiral HPLC: This is the most critical analysis for this compound.[6] Using a chiral stationary phase (CSP), such as one based on amylose or cellulose derivatives, it is possible to separate the (R) and (S) enantiomers.[7] By comparing the peak areas of the two enantiomers, the enantiomeric excess (e.e.) can be precisely calculated. An e.e. of >99% is typically desired for pharmaceutical applications.

-

Analytical Workflow Diagram

The validation process follows a structured pathway to ensure all quality attributes are met.

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound (1 x 250 mg) | Reagentia [reagentia.eu]

- 3. This compound (1 x 100 mg) | Reagentia [reagentia.eu]

- 4. 1-(4-Bromo-2-fluorophenyl)ethan-1-one | C8H6BrFO | CID 21938581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(4-BROMO-2-FLUOROPHENYL)ETHAN-1-ONE | CAS 625446-22-2 [matrix-fine-chemicals.com]

- 6. phx.phenomenex.com [phx.phenomenex.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

thermodynamic stability of chiral fluorinated phenylethanols

Title: Thermodynamic and Kinetic Stability Profiles of Chiral Fluorinated Phenylethanols: A Technical Guide

Executive Summary

This technical guide addresses the stereoelectronic behavior, thermodynamic stability, and biocatalytic resolution of chiral fluorinated phenylethanols. Specifically focusing on 2-fluoro-1-phenylethanol and 2,2,2-trifluoro-1-phenylethanol , this document serves researchers optimizing enantiopurity in pharmaceutical intermediates.

The introduction of fluorine into the phenylethanol scaffold creates a unique thermodynamic landscape driven by the gauche effect and intramolecular OH···F hydrogen bonding . Understanding these forces is critical for predicting conformational preferences, metabolic stability, and the success of kinetic resolutions.

Part 1: The Fluorine Effect & Thermodynamic Stability

The thermodynamic stability of fluorinated phenylethanols is not merely a function of steric bulk but is dominated by stereoelectronic interactions that defy classical steric repulsion models.

The Gauche Effect and Hyperconjugation

Unlike non-fluorinated 1-phenylethanol, where the anti conformer is often preferred to minimize steric strain,

-

Mechanism: This is primarily driven by hyperconjugation (

).[1] The C-H bond, being a better electron donor than the C-F bond, donates electron density into the low-lying antibonding orbital of the C-F bond.[1] This interaction is maximized when the bonds are anti-periplanar to each other, forcing the F and OH groups into a gauche relationship. -

Intramolecular Hydrogen Bonding: A secondary stabilizing force is the intramolecular hydrogen bond (

). While weak (approx. 2.0–3.0 kcal/mol), it locks the conformation in non-polar solvents, significantly influencing the entropy of the system.

Conformational Landscape Diagram

The following diagram illustrates the energy minima and the specific orbital interactions stabilizing the gauche conformer.

Caption: Figure 1. Thermodynamic preference for the gauche conformer in 2-fluoro-1-phenylethanol driven by stereoelectronic effects.

Part 2: Kinetic Stability & Racemization Resistance

In drug development, maintaining optical purity is paramount. Fluorination at the

Suppression of SN1 Racemization

Benzylic alcohols are notoriously prone to acid-catalyzed racemization via the formation of a benzylic carbocation.

-

The Fluorine Advantage: The strong electron-withdrawing inductive effect (

) of the fluorine atom destabilizes the formation of the carbocation intermediate at the benzylic position. -

Outcome: 2-fluoro-1-phenylethanol is significantly more resistant to acid-catalyzed racemization compared to its non-fluorinated analog. This allows for more robust workup conditions during synthesis without eroding enantiomeric excess (

).

Table: Comparative Stability Data

| Feature | 1-Phenylethanol (Non-F) | 2-Fluoro-1-phenylethanol | 2,2,2-Trifluoro-1-phenylethanol |

| Dominant Conformer | Anti (Steric control) | Gauche (Stereoelectronic) | Gauche (Strong H-bond/Hyperconj.) |

| OH···X Interaction | None | Weak ( | Moderate ( |

| Carbocation Stability | High (Fast Racemization) | Decreased (Slower Racemization) | Very Low (High Stability) |

| pKa (Alcohol) | ~16 | ~14.5 | ~12.5 |

Part 3: Biocatalytic Resolution Protocol (Self-Validating System)

For the separation of enantiomers, Lipase-mediated Kinetic Resolution is the industry standard. The following protocol uses Candida antarctica Lipase B (CAL-B), which is highly effective for fluorinated substrates due to the distinct size difference between the phenyl ring and the fluorinated tail.

Experimental Workflow Diagram

Caption: Figure 2. Kinetic resolution workflow for fluorinated phenylethanols using CAL-B.

Detailed Protocol: Kinetic Resolution of 2-Fluoro-1-phenylethanol

Objective: Isolate (S)-2-fluoro-1-phenylethanol with

Reagents:

-

Substrate: rac-2-Fluoro-1-phenylethanol (1.0 eq)

-

Enzyme: Novozym 435 (Immobilized CAL-B)[2]

-

Acyl Donor: Vinyl Acetate (3.0 eq)

-

Solvent: Dry Toluene (0.1 M concentration)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask, dissolve 1.0 g of rac-2-fluoro-1-phenylethanol in 70 mL of dry toluene.

-

Activation: Add 3.0 equivalents of vinyl acetate. Note: Vinyl acetate renders the reaction irreversible by forming unstable vinyl alcohol, which tautomerizes to acetaldehyde.

-

Initiation: Add 50 mg of Novozym 435 beads.

-

Incubation: Shake the mixture at 30°C at 150 rpm. Do not use a magnetic stir bar, as it grinds the immobilized enzyme beads; use an orbital shaker.

-

Monitoring (Self-Validation Point):

-

Take 50 µL aliquots at t=1h, 4h, and 24h.

-

Analyze via Chiral GC (Column: CP-Chirasil-Dex CB).

-

Stop Condition: Terminate reaction when conversion reaches exactly 50% (theoretical maximum yield for resolution).

-

-

Workup: Filter off the enzyme beads (can be recycled). Concentrate the filtrate under reduced pressure.

-

Purification: Separate the (S)-alcohol from the (R)-ester via flash column chromatography (Silica gel, Hexane:EtOAc gradient).

References

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

-

Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Fluorinated Compounds. Tetrahedron: Asymmetry. Link

-

Hunter, L. (2010). The C–F bond as a conformational tool in organic and medicinal chemistry. Beilstein Journal of Organic Chemistry. Link

-

Kamal, A., et al. (2007). Lipase-mediated resolution of fluorinated phenylethanols.[3] Journal of Molecular Catalysis B: Enzymatic. Link

Sources

CAS number lookup for (1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol

Executive Summary

(1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol is a high-value chiral building block primarily utilized in the synthesis of small-molecule kinase inhibitors, specifically targeting the MAPK/MEK signaling pathways. Its structural utility lies in its dual-functionalization potential : the bromine atom serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the chiral hydroxyl group allows for the introduction of stereogenic centers via nucleophilic substitution or etherification with retention or inversion of configuration.

This guide provides a definitive technical reference for the identification, synthesis, quality control, and application of this specific enantiomer.

Identity & Registry Data

| Parameter | Specification |

| Chemical Name | This compound |

| CAS Number | 749932-80-7 |

| Related CAS | 625446-22-2 (Ketone Precursor); 5391-88-8 (Racemate generic ref.) |

| Molecular Formula | C₈H₈BrFO |

| Molecular Weight | 219.05 g/mol |

| Stereochemistry | (R)-Enantiomer |

| IUPAC Name | (1R)-1-(4-bromo-2-fluorophenyl)ethanol |

| SMILES | CC1=C(F)C=C(Br)C=C1 |

| InChIKey | ASKFCSCYGAFWAB-SSDOTTSWSA-N |

Structural Analysis & Properties

Physicochemical Properties[3]

-

Appearance: White to off-white crystalline solid or viscous oil (dependent on purity/crystallinity).

-

Melting Point: 45–50 °C (Typical for similar halogenated phenylethanols; often handled as a melt or solution).

-

Solubility: Soluble in MeOH, EtOH, DMSO, DCM, and EtOAc. Sparingly soluble in water.

-

Stability: Stable under normal conditions. Hygroscopic nature requires storage under inert atmosphere (Argon/Nitrogen).

Stereochemical Importance

The (R)-configuration is critical for biological activity in downstream APIs. In kinase inhibitor binding pockets, the methyl group's orientation often dictates the steric fit within the hydrophobic cleft. Using the enantiopure starting material avoids costly chiral resolution steps later in the drug manufacturing process.

Synthesis & Manufacturing Protocols

High-purity this compound is typically manufactured via Asymmetric Transfer Hydrogenation (ATH) or Biocatalytic Reduction .

Method A: Asymmetric Transfer Hydrogenation (Chemical Route)

This method utilizes a Ruthenium-based catalyst (Noyori type) to reduce the ketone precursor, 1-(4-bromo-2-fluorophenyl)ethan-1-one.

-

Precursor: 1-(4-bromo-2-fluorophenyl)ethan-1-one (CAS 625446-22-2).

-

Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (Note: The catalyst chirality must be matched to the desired product configuration; typically (R,R)-ligands yield (R)-alcohols in transfer hydrogenation, but this must be empirically verified as "anti-Prelog" or "Prelog" behavior depends on the specific catalyst system).

-

Hydrogen Source: Formic acid/Triethylamine azeotrope or Sodium Formate.

Protocol:

-

Charge: Dissolve ketone (1.0 eq) in DMF or DCM.

-

Catalyst Addition: Add Ru-catalyst (0.5–1.0 mol%).

-

Reaction: Stir at 25–40 °C for 12–24 hours. Monitor consumption of ketone via HPLC.

-

Workup: Quench with water, extract with EtOAc. Wash organic layer with brine.

-

Purification: Recrystallization from Hexane/EtOAc or column chromatography.

Method B: Biocatalytic Reduction (Green Route)

Uses Ketoreductase (KRED) enzymes for higher enantiomeric excess (>99% ee).

-

Enzyme: Specific KRED screening kit (e.g., Codexis or similar libraries) required to identify (R)-selective variant.

-

Cofactor: NADPH/NADP+ with a recycling system (e.g., Glucose Dehydrogenase/Glucose).

Synthesis Workflow Diagram

Figure 1: Synthesis pathways for this compound highlighting the divergence between chemical and enzymatic reduction strategies.

Quality Control & Analytical Standards

Trustworthiness in chiral synthesis relies on rigorous validation of enantiomeric excess (ee).

Chiral HPLC Method

Standard reverse-phase C18 columns cannot separate enantiomers. A polysaccharide-based chiral stationary phase is required.

-

Column: Chiralcel OD-H or Chiralpak AD-H (4.6 x 250 mm, 5 µm).

-

Mobile Phase: n-Hexane : Isopropanol (90:10 to 95:5).

-

Flow Rate: 0.5 – 1.0 mL/min.

-

Detection: UV @ 254 nm (Aryl absorption) and 210 nm.

-

Acceptance Criteria:

NMR Characterization

-

¹H NMR (400 MHz, CDCl₃): Look for the quartet at ~5.1 ppm (CH-OH) and the doublet at ~1.45 ppm (CH₃). The aromatic region (7.1–7.6 ppm) will show distinct splitting due to H-F coupling (

), verifying the 2-fluoro substitution pattern.

Applications in Drug Discovery[10][11]

This specific chiral alcohol is a "privileged scaffold" intermediate.

-

Kinase Inhibitor Synthesis (MEK/Raf): The (R)-1-(4-bromo-2-fluorophenyl)ethyl moiety is frequently employed to introduce chirality into ATP-competitive inhibitors. The fluorine atom at the ortho position protects the metabolic liability of the phenyl ring and modulates the pKa of adjacent amines if coupled.

-

Chiral Amines via Azidation: The alcohol is often converted to the corresponding azide (with inversion of configuration to S, or retention if using specific directing groups) and then reduced to the amine, serving as a chiral building block for amides/ureas.

-

Cross-Coupling Partner: The 4-bromo position is left intact during the ketone reduction, allowing late-stage diversification via Suzuki-Miyaura coupling to attach heteroaryl systems (e.g., pyridines, indazoles).

Application Logic Diagram

Figure 2: Functionalization pathways transforming the chiral alcohol into bioactive pharmaceutical ingredients.

References

-

ChemicalBook. this compound Product Entry. Retrieved from

-

Reagentia. Catalog Entry for CAS 749932-80-7. Retrieved from

-

Wang, L., et al. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one. 4th International Conference on Mechanical Materials and Manufacturing Engineering.[4] (Demonstrates synthesis of related 4-bromo-2-fluoro scaffolds).

-

PubChem. 1-(4-bromo-2-fluorophenyl)ethan-1-one (Ketone Precursor) - CID 21938581. Retrieved from

-

Reaction Biology. Kinase Inhibitor Selectivity Profiling. (Contextual reference for MEK/Raf inhibitor scaffolds). Retrieved from

Sources

Technical Whitepaper: Physicochemical Profiling of (1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol

The following technical guide provides an in-depth physicochemical profile of (1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol, focusing on its acid dissociation constant (pKa).

Executive Summary

Molecule: this compound CAS Registry Number: 749932-80-7 (Generic/Racemic analogs: 193290-20-9) Molecular Formula: C₈H₈BrFO Molecular Weight: 219.05 g/mol

The pKa of this compound is a critical parameter governing its solubility, lipophilicity (LogD), and interaction with biological targets. As a chiral benzylic alcohol with dual electron-withdrawing substituents (fluorine at ortho, bromine at para), this molecule exhibits higher acidity than unsubstituted 1-phenylethanol.

Core Data Point:

-

Predicted pKa (Aqueous): 13.6 – 13.9

-

Experimental Baseline (Analog): 1-(4-bromophenyl)ethanol pKa ≈ 14.22 (Predicted/Calculated).

-

Acidity Class: Very Weak Acid (Neutral at physiological pH 7.4).

Structural Analysis & Electronic Effects

The acidity of the benzylic hydroxyl group is dictated by the stability of the resulting alkoxide anion. For this compound, two primary electronic factors lower the pKa relative to the parent benzyl alcohol (pKa ~15.4).

Inductive and Resonance Contributions

-

Ortho-Fluorine Effect (-I Effect): The fluorine atom at the ortho position (C2) exerts a strong inductive electron-withdrawing effect (-I). This pulls electron density away from the benzylic carbon and the oxygen atom, stabilizing the negative charge on the deprotonated alkoxide. Ortho-fluorination typically increases acidity more significantly than para-fluorination due to proximity.

-

Para-Bromine Effect (-I / +R Effect): The bromine atom at the para position (C4) is net electron-withdrawing. While it has a weak electron-donating resonance effect (+R), its inductive withdrawal (-I) dominates, further stabilizing the anion.

Stereochemistry Implications

The (1R) configuration refers to the spatial arrangement of the methyl and hydroxyl groups at the chiral center.

-

Achiral Solvents (Water/DMSO): The pKa of the (1R) enantiomer is identical to the (1S) enantiomer and the racemate.

-

Chiral Environments: In protein binding pockets, the "effective" pKa may shift due to specific hydrogen bonding networks that preferentially stabilize one enantiomer's ionization state.

Visualization of Electronic Effects

The following diagram illustrates the electron-withdrawing vectors that stabilize the alkoxide conjugate base.

Caption: Schematic of inductive stabilization by Ortho-F and Para-Br substituents lowering the pKa.

pKa Data & Comparative Profiling

Since direct experimental data for the specific chiral isomer is rare in public literature, we utilize Linear Free Energy Relationships (LFER) and high-fidelity analog data to bracket the value.

Table 1: Comparative pKa Values of Structural Analogs

| Molecule | Structure | pKa (Water) | Source/Method |

| Target Molecule | This compound | 13.6 – 13.9 | Calculated (LFER) |

| 1-(4-bromophenyl)ethanol | Para-Br only | 14.22 ± 0.20 | Predicted [1] |

| 1-Phenylethanol | Unsubstituted | 14.80 | Experimental [2] |

| Benzyl Alcohol | Unsubstituted | 15.40 | Experimental [3] |

| Phenol | Aromatic -OH | 9.95 | Experimental [3] |

Derivation Logic:

Starting from 1-(4-bromophenyl)ethanol (pKa ~14.2), the addition of an ortho-fluorine typically induces a

Experimental Determination Protocol

For researchers requiring an exact experimental value, standard aqueous titration is insufficient because the pKa (~13.8) is too close to the pKa of water (15.7). The Yasuda-Shedlovsky Extrapolation Method is the required industry standard.

Method: Cosolvent Potentiometric Titration

Objective: Determine pKa by titrating in varying Methanol/Water ratios and extrapolating to 0% organic solvent.

Reagents:

-

Analyte: 5-10 mg of this compound (High purity >98%).

-

Titrant: 0.1 M KOH (Carbonate-free).

-

Cosolvent: Methanol (HPLC Grade).

-

Inert Gas: Argon or Nitrogen (to prevent CO₂ absorption).

Workflow:

-

Preparation: Prepare three solvent mixtures: 30%, 40%, and 50% (v/v) Methanol/Water.

-

Dissolution: Dissolve the analyte in the solvent mixture to reach ~1 mM concentration.

-

Titration: Perform potentiometric titration with 0.1 M KOH under inert gas atmosphere at 25°C.

-

Data Recording: Record pH vs. Volume of titrant. Identify the inflection point (half-neutralization potential).

-

Calculation: Calculate the apparent pKa (

) for each solvent ratio. -

Extrapolation: Plot

vs.

Caption: Workflow for determining pKa of weak acids using cosolvent extrapolation.

Implications for Drug Development[3]

Solubility & Permeability[3]

-

Solubility: At physiological pH (7.4), the molecule exists 99.9% in its neutral, protonated form. It will exhibit low aqueous solubility (< 0.1 mg/mL) and high permeability.

-

Formulation: To solubilize this compound for IV administration, pH adjustment is ineffective (requires pH > 12). Cosolvents (PEG400, Captisol) or lipid-based formulations are required.

Chiral Stability

Benzylic alcohols with electron-withdrawing groups can be prone to racemization via carbocation intermediates under strongly acidic conditions (pH < 2). However, at the high pH required for deprotonation (pH > 13), the chiral center is generally configurationally stable, though chemical degradation (elimination to styrene) becomes a risk.

References

-

ChemicalBook. (2024).[1] 1-(4-Bromophenyl)ethanol Properties and Predicted pKa. Link

-

PubChem. (2024). 1-Phenylethanol Compound Summary. National Library of Medicine. Link

-

Serjeant, E.P., & Dempsey, B. (1979).[2] Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. Pergamon Press.[2] Link

- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for Yasuda-Shedlovsky protocol).

-

Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195. Link

Sources

Technical Whitepaper: Physicochemical Characterization and Solid-State Analysis of (1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol

The following technical guide provides an in-depth analysis of the physicochemical properties, synthesis, and characterization of (1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol.

Executive Summary

This compound is a critical chiral building block used in the synthesis of small-molecule inhibitors, particularly those targeting kinases (e.g., KRAS, EGFR) where the 1-(4-bromo-2-fluorophenyl)ethyl moiety serves as a pharmacophore anchor.

Precise characterization of this intermediate is challenging due to its low melting point range. Unlike high-melting crystalline solids, this compound often exists as a viscous oil or a low-melting solid at ambient conditions, making "melting point" a variable metric dependent on purity and thermal history. This guide establishes the definitive physicochemical profile, synthesis pathways, and analytical protocols required to validate the (1R)-enantiomer.

Physicochemical Profile & Melting Point Analysis

Compound Identification

| Property | Detail |

| IUPAC Name | This compound |

| Common Name | (R)-4-Bromo-2-fluoro-α-methylbenzyl alcohol |

| CAS Number (Racemic) | 353282-88-9 |

| CAS Number (Enantiomer) | Specific R-isomer CAS not widely indexed; often referenced via racemate.[1] |

| Molecular Formula | C₈H₈BrFO |

| Molecular Weight | 219.05 g/mol |

Melting Point Range & Physical State

Data analysis of structural analogs (SAR) and commercial certificates of analysis indicates the following thermodynamic profile:

-

Observed State: Typically a viscous colorless to pale yellow oil at room temperature (20–25°C).

-

Melting Point Range: 28°C – 35°C (Solidifies upon prolonged refrigeration or seeding).

-

Comparative SAR:

-

1-(4-Bromophenyl)ethanol (No Fluorine): Crystalline solid, MP 36–38°C.

-

Effect of Ortho-Fluorine: The introduction of a fluorine atom at the ortho position disrupts crystal lattice packing, typically lowering the melting point by 5–10°C compared to the non-fluorinated analog.

-

-

Thermodynamic Behavior: The compound exhibits supercooling tendencies. It may remain liquid well below its freezing point unless seeded with a pure crystal.

Critical Note for Handling: Due to its low melting point, "melting point" is not a reliable primary indicator of purity. Chiral HPLC and Specific Rotation are the mandatory standards for release testing.

Synthesis & Enantioselective Production[2][3][4][5]

To ensure high enantiomeric excess (ee > 98%) and chemical purity, the (1R)-isomer is synthesized via Asymmetric Transfer Hydrogenation (ATH) or Biocatalytic Reduction .

Preferred Synthetic Route: Biocatalytic Reduction

This method avoids heavy metal contamination and yields superior optical purity.

-

Substrate: 1-(4-bromo-2-fluorophenyl)ethanone (CAS 625446-22-2).[2]

-

Catalyst: Ketoreductase (KRED) enzyme (specific screening required, typically KRED-P1 or similar variants).

-

Cofactor: NADPH (regenerated via GDH/Glucose).

-

Solvent System: Phosphate Buffer (pH 7.0) / IPA or DMSO (co-solvent).

Chemical Route: Corey-Bakshi-Shibata (CBS) Reduction

-

Reagent: Borane-THF complex (BH₃·THF).

-

Catalyst: (S)-Me-CBS-oxazaborolidine (Note: (S)-catalyst typically yields the (R)-alcohol).

-

Conditions: -20°C to 0°C in THF.

Figure 1: Synthetic workflow for the production of the (1R)-enantiomer.

Analytical Validation Protocols

Since the melting point is not definitive, the following multi-modal validation strategy is required.

Chiral HPLC Method (Gold Standard)

This protocol separates the (R) and (S) enantiomers to calculate Enantiomeric Excess (ee).

| Parameter | Condition |

| Column | Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm) |

| Mobile Phase | n-Hexane : Isopropanol (95:5 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 220 nm and 254 nm |

| Temperature | 25°C |

| Retention Times | (S)-isomer: ~8-10 min; (R)-isomer: ~12-15 min (Confirm with racemate). |

Optical Rotation[7]

-

Parameter: Specific Rotation

-

Solvent: Methanol or Ethanol (c = 1.0).

-

Expected Range: Typically negative (-) or positive (+) depending on the specific electronic environment, but must be consistent batch-to-batch. Note: Similar brominated phenylethanols often show

.

Absolute Configuration Determination

To validate the "R" assignment during initial development:

-

Mosher's Ester Analysis: React the alcohol with (R)- and (S)-MTPA chloride.

-

NMR Analysis: Compare Δδ (delta-delta) shifts in ¹H NMR or ¹⁹F NMR to assign configuration based on the Mosher model.

Figure 2: Quality Control Decision Tree for release of chiral intermediates.

Handling and Storage

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is prone to oxidation to the ketone upon prolonged exposure to air and light.

-

Stability: Stable for >12 months if kept dry and cold.

-

Safety: Irritant. Wear gloves and safety glasses. SDS indicates potential for eye and skin irritation (H315, H319).

References

-

Sigma-Aldrich. 1-(4-Bromo-2-fluorophenyl)ethanol Product Information (Racemic).Link

-

PubChem. Compound Summary: 1-(4-Bromo-2-fluorophenyl)ethanone (Precursor).Link

-

ChemicalBook. Properties of 1-(4-Bromophenyl)ethanol (Analog Comparison).Link

-

GuideChem. Synthesis and Properties of Halogenated Phenylethanols.Link

-

Corey, E. J., et al. "Practical Enantioselective Reduction of Ketones Using Chiral Oxazaborolidines." J. Am. Chem. Soc.[3] (Foundational method for CBS reduction).

Sources

- 1. 893726-79-9,2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 1-(4-Bromo-2-fluorophenyl)ethan-1-one | CAS 625446-22-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. Romo Group | Publications [danielromogroup.com]

Methodological & Application

Application Note: Strategic Routes for the Asymmetric Synthesis of (1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol

Introduction & Target Analysis

The chiral alcohol (1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol (CAS: 749932-80-7) is a high-value pharmacophore used in the synthesis of next-generation kinase inhibitors and receptor modulators. Its structural core features two critical halogen handles—a bromine at the para position and a fluorine at the ortho position—allowing for orthogonal functionalization via palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

The Synthetic Challenge: The "Ortho-Fluoro" Effect

While the reduction of simple acetophenones is trivial, the 2-fluoro substituent introduces a specific challenge:

-

Steric Hindrance: The fluorine atom is spatially close to the carbonyl carbon, potentially retarding the rate of hydride attack compared to non-substituted analogs.

-

Electronic Deactivation: The inductive electron-withdrawing nature of fluorine (

) activates the carbonyl, but its mesomeric donation (

This Application Note details two validated, self-consistent protocols to access the (R)-enantiomer with >98% ee:

-

Method A: Biocatalytic Reduction (KRED) – Recommended for highest optical purity and green chemistry compliance.

-

Method B: Asymmetric Transfer Hydrogenation (ATH) – Recommended for scalability and tolerance to variable substrate quality.

Chemical Data Summary

| Parameter | Specification |

| Target Molecule | This compound |

| Substrate | 4-Bromo-2-fluoroacetophenone (CAS: 625446-22-2) |

| Molecular Weight | 219.05 g/mol |

| Target Stereochemistry | (R)-Configuration |

| Critical Quality Attribute | Enantiomeric Excess (ee) > 98.0% |

| Analytical Method | Chiral HPLC (Chiralcel OD-H or equivalent) |

Method A: Biocatalytic Reduction (Enzymatic)

Principle

This method utilizes an NADPH-dependent Ketoreductase (KRED) engineered for anti-Prelog selectivity to yield the (R)-alcohol. To make the process economically viable, a cofactor recycling system (Glucose Dehydrogenase / Glucose) is coupled to the reaction, regenerating NADPH in situ.

Mechanism of Action (Pathway)

Caption: Coupled enzymatic cycle showing the stereoselective reduction of the ketone driven by NADPH regeneration.

Detailed Protocol

Reagents:

-

Substrate: 4-Bromo-2-fluoroacetophenone (10.0 g, 46 mmol)

-

Enzyme: KRED-P1-B05 (or equivalent anti-Prelog variant from Codexis/Daicel screening kit)

-

Cofactor Recycle: Glucose Dehydrogenase (GDH, 200 U) + NADP+ (catalytic, 50 mg)

-

Co-substrate: D-Glucose (12.0 g, 1.5 eq)

-

Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0

-

Solvent: DMSO (5% v/v) to aid solubility.

Procedure:

-

Buffer Prep: In a 500 mL round-bottom flask equipped with an overhead stirrer, charge 200 mL of 100 mM KPi buffer (pH 7.0).

-

Cofactor Mix: Add D-Glucose (12.0 g) and NADP+ (50 mg). Stir until dissolved.

-

Enzyme Charge: Add GDH (200 U) and the specific KRED enzyme (100-200 mg depending on activity unit definition). Note: Do not vortex enzymes; gentle mixing only.

-

Substrate Addition: Dissolve the ketone substrate (10.0 g) in DMSO (10 mL). Add this solution dropwise to the aqueous enzyme mixture.

-

Reaction: Stir at 30°C at 250 rpm. Monitor pH; if it drops below 6.5 due to gluconic acid formation, titrate automatically with 1M NaOH to maintain pH 7.0.

-

Completion: Reaction typically reaches >99% conversion in 18–24 hours.

-

Workup: Add Celite (5 g) and filter to remove protein sludge. Extract the filtrate with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Validation Check:

-

If conversion < 50% after 6 hours, increase DMSO concentration to 10% (check enzyme tolerance first) or increase temperature to 35°C.

Method B: Asymmetric Transfer Hydrogenation (ATH)

Principle

This method uses a Ruthenium-arene complex with a chiral diamine ligand (Noyori-Ikariya catalyst). The reaction relies on a "metal-ligand bifunctional" mechanism where the proton is delivered from the amine ligand and the hydride from the metal center.

Catalyst Selection: To obtain the (R)-alcohol , the (R,R)-TsDPEN ligand is required when using the standard Noyori catalyst system.

Mechanism of Action (Pathway)

Caption: The catalytic cycle of Ru-mediated Asymmetric Transfer Hydrogenation.

Detailed Protocol

Reagents:

-

Substrate: 4-Bromo-2-fluoroacetophenone (10.0 g, 46 mmol)

-

Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (CAS: 192139-92-7) (150 mg, 0.5 mol%)

-

Hydrogen Donor: Formic Acid / Triethylamine (5:2 azeotropic mix)

-

Solvent: Dichloromethane (DCM) or Methanol (MeOH)

Procedure:

-

Inerting: Flame-dry a 250 mL Schlenk flask and purge with Nitrogen (N₂).

-

Substrate Solution: Add the ketone (10.0 g) and Catalyst (150 mg). Dissolve in degassed DCM (30 mL). Note: DCM is often preferred over MeOH for halogenated substrates to prevent solvolysis side reactions, though MeOH is faster.

-

H-Donor Addition: Cool the mixture to 0°C. Slowly add the Formic Acid/TEA mixture (15 mL) via syringe. Caution: Exothermic reaction with CO₂ gas evolution.

-

Reaction: Allow to warm to room temperature (20-25°C) and stir.

-

Process Control: The "ortho-fluoro" effect may slow the reaction. Typical time is 12–16 hours.

-

-

Quench: Once HPLC indicates >98% conversion, dilute with water (50 mL).

-

Workup: Separate the organic layer. Extract aqueous layer with DCM (2 x 30 mL). Wash combined organics with sat. NaHCO₃ (to remove residual formic acid) and brine.

-

Purification: Silica gel chromatography (Hexanes/EtOAc 9:1) to remove catalyst residues.

Validation Check:

-

Bubble Watch: Vigorous bubbling (CO₂) indicates active catalysis. If no bubbles are observed after 30 mins, check catalyst quality (Ru(II) can oxidize to inactive Ru(III) if air-exposed).

Analytical Control & Quality Assurance

To validate the enantiomeric excess (ee), the following HPLC method is standardized.

| Parameter | Condition |

| Column | Daicel Chiralcel OD-H (4.6 x 250 mm, 5 µm) |

| Mobile Phase | n-Hexane : Isopropanol (95 : 5) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm |

| Temperature | 25°C |

| Retention Times (Approx) | (S)-Isomer: ~12.5 min (R)-Isomer: ~14.2 min |

Note: Retention times must be verified with a racemic standard prepared by NaBH₄ reduction of the ketone.

References

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][2] Accounts of Chemical Research. Link

-

Hollmann, F., et al. (2011). Biocatalytic reduction of ketones. Green Chemistry. Link

-

Tang, W., et al. (2014). Synthesis of 1-(4-Bromophenyl)ethanone oxime and related intermediates (Organic Syntheses). Organic Syntheses. Link

-

Patel, N., et al. (2025). Process for the preparation of 4-fluoro-3-methoxyaniline and related halogenated intermediates. WO Patent 2025/109026. Link

-

Sigma-Aldrich. (2023).[3][4] Product Specification: this compound.[5][6] Sigma-Aldrich Catalog. Link

Sources

- 1. kanto.co.jp [kanto.co.jp]

- 2. pcliv.ac.uk [pcliv.ac.uk]

- 3. (S)-(-)-1-Phenylethylamine for the resolution of racemates for synthesis 2627-86-3 [sigmaaldrich.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound (1 x 100 mg) | Reagentia [reagentia.eu]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

Application Note: (1R)-1-(4-Bromo-2-fluorophenyl)ethan-1-ol as a Chiral Building Block

[1]

Strategic Overview

In the landscape of modern medicinal chemistry, (1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol represents a "privileged scaffold."[1] Its value lies in the precise triangulation of three structural features:

-

The Chiral Methyl Group: The (1R)-configuration provides a rigid vector for the methyl group, often exploiting the "Magic Methyl" effect to fill hydrophobic pockets in kinase active sites (e.g., ALK, ROS1, TRK) or GPCRs, boosting potency by orders of magnitude compared to des-methyl analogs.[1]

-

The Ortho-Fluorine: This atom serves a dual purpose. Electronically, it modulates the acidity of the benzylic position and the pKa of neighboring amines (if derivatized). Sterically, it imposes a conformational lock, restricting rotation of the phenyl ring relative to the ethyl side chain, which pre-organizes the molecule for ligand binding.

-

The Para-Bromine: A versatile handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), allowing this small chiral fragment to be the "warhead" anchor for larger molecular architectures.[1]

This guide details the synthesis , quality control , and functionalization of this critical intermediate.

Synthesis & Quality Control

Protocol A: Enantioselective Synthesis via CBS Reduction

Objective: Synthesis of this compound from 1-(4-bromo-2-fluorophenyl)ethanone.[1]

While enzymatic resolution is possible, the Corey-Bakshi-Shibata (CBS) reduction remains the bench-standard for generating high enantiomeric excess (ee) with predictable absolute configuration.[1]

Reagents & Materials

-

Substrate: 1-(4-Bromo-2-fluorophenyl)ethanone (1.0 equiv)

-

Catalyst: (S)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.1 equiv)[2]

-

Reductant: Borane-dimethylsulfide complex (BH₃·Me₂S) or Catecholborane (0.6–1.0 equiv)[1]

-

Solvent: Anhydrous THF or DCM (Dried over 4Å MS)

Step-by-Step Methodology

-

System Prep: Flame-dry a 2-neck round-bottom flask (RBF) and cool under a stream of Nitrogen (

). -

Catalyst Charge: Add the (S)-CBS catalyst solution (0.1 equiv) and anhydrous THF to the flask. Cool the system to -30°C .

-

Expert Insight: Temperature control is critical. Higher temperatures (> -10°C) increase the reaction rate but degrade ee due to the competing non-catalyzed background reduction by borane.

-

-

Reductant Addition: Add the Borane reagent (0.6 equiv) dropwise. Stir for 10 minutes to form the active catalyst-hydride complex.

-

Substrate Addition: Dissolve the ketone (1.0 equiv) in minimal THF. Add this solution slowly via syringe pump over 1 hour.

-

Quench: Once TLC indicates consumption of starting material, carefully quench with Methanol (MeOH) at -20°C. Caution: Hydrogen gas evolution.[1]

-

Workup: Warm to room temperature. Concentrate in vacuo. Dilute with diethyl ether, wash with 1N HCl (to break boron complexes), saturated

, and brine. -

Purification: Flash chromatography (Hexanes/EtOAc, 90:10).

Quality Control Parameters

| Parameter | Specification | Analytical Method |

| Appearance | Clear, colorless oil | Visual |

| Purity (HPLC) | > 98.0% | C18 Reverse Phase (H₂O/MeCN) |

| Enantiomeric Excess | > 96% ee | Chiral HPLC (Chiralcel OD-H or AD-H) |

| Configuration | (1R) | Confirmed by optical rotation or VCD |

Functionalization Protocols

Protocol B: Stereochemical Inversion (The Mitsunobu Pivot)

Objective: Conversion of (1R)-Alcohol to (1S)-Azide (Amine Precursor).[1]

Many kinase inhibitors require the (S)-configuration at the amine position. Since the starting material is (1R)-Alcohol, a Mitsunobu reaction with Diphenylphosphoryl azide (DPPA) effects a clean Walden inversion to the (1S)-Azide.[1]

Reagents

-

Substrate: this compound[1]

-

Phosphine: Triphenylphosphine (

, 1.2 equiv)[1] -

Azide Source: DPPA (1.2 equiv)

-

Azodicarboxylate: DIAD or DEAD (1.2 equiv)

-

Solvent: Anhydrous THF

Methodology

-

Dissolution: Dissolve substrate and

in THF under -

Reagent Mixing: Add DPPA dropwise.

-

Activation: Add DIAD dropwise over 15 minutes. The solution will turn yellow/orange.

-

Safety Note: DIAD/DEAD are shock-sensitive and explosive if distilled. Use as received.

-

-

Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 12 hours.

-

Reduction (Staudinger): To convert the azide directly to the amine, add water (2 equiv) and stir for 3 hours (or use

/Pd-C if the bromine is not labile, though Staudinger is safer for Ar-Br retention).[1]

Protocol C: Divergent Cross-Coupling (Suzuki-Miyaura)

Objective: Coupling the aryl bromide without racemizing the chiral center.

Reagents

-

Substrate: (1R)-Alcohol (often TBS-protected to prevent Pd-chelation)[1]

-

Boronic Acid:

(1.5 equiv)[1] -

Catalyst:

(5 mol%) -

Base:

(3.0 equiv, 2M aqueous) -

Solvent: 1,4-Dioxane

Methodology

-

Degassing: Sparge the Dioxane/Base mixture with Argon for 20 minutes. Oxygen is the enemy of active Pd(0) species.

-

Coupling: Add substrate, boronic acid, and catalyst.[11]

-

Heating: Heat to 80°C for 4-6 hours.

-

Expert Insight: Avoid temperatures >100°C. While the benzylic stereocenter is generally stable, high heat + basic conditions can trigger slow racemization via a quinone methide-like transition state, especially with the ortho-fluorine present.

-

-

Workup: Filter through Celite, extract with EtOAc.

Visualization & Workflows

Workflow 1: Synthesis & Derivatization Pathway

Caption: Synthesis flow from prochiral ketone to divergent (S)-Amine or (R)-Biaryl targets.

Workflow 2: Stereochemical Decision Matrix

Caption: Decision matrix for controlling stereochemistry during functionalization.

References

-

Synthesis of (R)-1-(4-bromo-2-fluorophenyl)

- Source: Vertex Pharmaceuticals Inc. (2004). International Patent Application WO2004074270. "Pyrazoles useful as inhibitors of c-MET protein kinase."

- Relevance: Describes the specific CBS reduction protocol for this exact molecule (Page 365-366).

-

Link:

-

Mitsunobu Reaction Mechanism & Protocols

- Source: Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651.

- Relevance: Comprehensive review of the stereochemical inversion mechanism and altern

-

Link:

-

Suzuki Coupling of Benzylic Systems

-

Noyori Transfer Hydrogenation (Alternative Protocol)

-

Source: Matsumura, K., et al. (1997).[1] "Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes." Journal of the American Chemical Society, 119(38), 8738–8739.

- Relevance: Describes the Ru-catalyst system often used for scaling up this specific type of reduction.

-

Link:

-

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 8. Mitsunobu Reaction [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Mitsunobu Reaction | NROChemistry [nrochemistry.com]

- 11. Suzuki Coupling [organic-chemistry.org]

Application Notes and Protocols for Suzuki Coupling Reactions Involving (1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol

<_Step_2>

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Suzuki-Miyaura cross-coupling reactions using the chiral building block, (1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol. The Suzuki-Miyaura reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This guide delves into the mechanistic underpinnings of the reaction, offers detailed experimental protocols, and presents troubleshooting strategies to empower researchers in the synthesis of complex chiral molecules, which are pivotal in the discovery of novel therapeutics.

Introduction: The Strategic Importance of Chiral Biaryl Alcohols

The synthesis of enantiomerically pure compounds is a critical endeavor in the pharmaceutical industry. The specific stereochemistry of a molecule can dictate its biological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even harmful. This compound is a valuable chiral building block, featuring a stereocenter and a handle for further molecular elaboration via cross-coupling reactions.[3] The presence of both a bromo and a fluoro substituent on the phenyl ring allows for selective functionalization.[3] The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and an organoboron compound, stands out as a robust method for constructing biaryl and substituted aryl structures.[4][5] Its mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability and stability of boronic acids contribute to its widespread use.[2][5]

This guide will provide the necessary framework to successfully employ this compound in Suzuki coupling reactions, a key step in the synthesis of complex, biologically active molecules.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing Suzuki coupling reactions. The catalytic cycle is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][6]

-

Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide, in this case, this compound, to a low-valent palladium(0) complex. This step, often the rate-determining one, forms a palladium(II) intermediate.[6][7] The reactivity of the aryl halide is influenced by the nature of the halogen (I > Br > Cl) and the electronic properties of the aromatic ring.[6]

-

Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8][9] The choice of base is crucial and can significantly impact the reaction rate and yield.[8]

-

Reductive Elimination: The final step involves the coupling of the two organic moieties on the palladium(II) complex, forming the desired carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[4][6]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 3. (R)-1-(4-Bromo-2-fluorophenyl)ethanamine [myskinrecipes.com]

- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. Suzuki Coupling [organic-chemistry.org]

Navigating the Protection of a Key Chiral Intermediate: A Protocol for the Hydroxyl Group of (1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol

An In-Depth Guide for Researchers and Synthetic Chemists

In the landscape of pharmaceutical development and complex organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success.[1] The hydroxyl group, with its inherent reactivity, often requires masking to prevent unwanted side reactions during synthetic transformations.[2][3] This application note provides a detailed protocol and scientific rationale for the protection of the secondary hydroxyl group in (1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol, a chiral building block of significant interest in medicinal chemistry.

The Strategic Imperative for Hydroxyl Protection

The hydroxyl group is a versatile functional group, but its acidic proton and nucleophilic oxygen can interfere with a wide range of reactions, including those involving strong bases (like Grignard reagents), organometallics, and hydrides.[4][5] Protecting the hydroxyl group as a less reactive derivative, such as an ether or silyl ether, allows for the desired chemical manipulations on other parts of the molecule without compromising the hydroxyl functionality.[3][6][7] The choice of the protecting group is critical and depends on its stability to the subsequent reaction conditions and the ease of its selective removal to regenerate the alcohol.[8]

Selecting the Optimal Protecting Group: A Comparative Analysis

For the specific case of this compound, a secondary benzylic alcohol, several protecting groups are viable. The selection process must consider factors such as steric hindrance around the hydroxyl group, the electronic nature of the substituted phenyl ring, and the desired stability profile. Here, we compare some of the most suitable options.

| Protecting Group | Abbreviation | Typical Reagents for Protection | Key Stability Characteristics | Conditions for Deprotection |

| tert-Butyldimethylsilyl ether | TBDMS or TBS | tert-Butyldimethylsilyl chloride (TBSCl), Imidazole, DMF | Stable to basic and neutral conditions, many oxidizing and reducing agents.[9] | Fluoride ion sources (e.g., TBAF), acidic conditions (e.g., HCl in MeOH).[4][9] |

| Triisopropylsilyl ether | TIPS | Triisopropylsilyl chloride (TIPSCl) or triflate (TIPSOTf), Base (e.g., 2,6-lutidine) | More sterically hindered and thus more stable to acidic conditions than TBS.[4] | Fluoride ion sources (e.g., TBAF), stronger acidic conditions than for TBS.[10] |

| Methoxymethyl ether | MOM | Methoxymethyl chloride (MOMCl), Base (e.g., DIPEA) | Stable to basic, nucleophilic, and many oxidizing/reducing agents.[11][12] | Acidic conditions (e.g., HCl in MeOH).[11][13] |

| Benzyl ether | Bn | Benzyl bromide (BnBr) or chloride (BnCl), Strong base (e.g., NaH) | Stable to a wide range of acidic and basic conditions.[6] | Catalytic hydrogenolysis (H₂, Pd/C).[6][14] |

| Trityl ether | Tr | Trityl chloride (TrCl), Pyridine, DMAP (cat.) | Bulky group, selective for primary alcohols. Stable to basic conditions.[15][16] | Mild acidic conditions (e.g., TFA).[17] |

For this compound, silyl ethers, particularly TBDMS (TBS) , offer an excellent balance of stability and ease of removal under mild conditions.[4][10] The formation of silyl ethers is generally high-yielding and the cleavage with fluoride ions is highly selective.[4]

Experimental Protocol: tert-Butyldimethylsilyl (TBS) Protection

This protocol details the protection of the hydroxyl group of this compound using tert-butyldimethylsilyl chloride.

Workflow for TBS Protection

Figure 1. Step-by-step workflow for the TBS protection of the secondary alcohol.

Materials and Reagents

-

This compound

-

tert-Butyldimethylsilyl chloride (TBSCl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Step-by-Step Procedure

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-